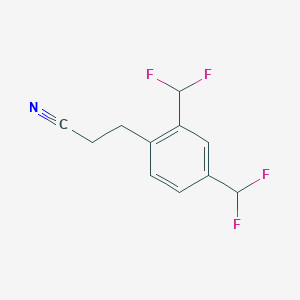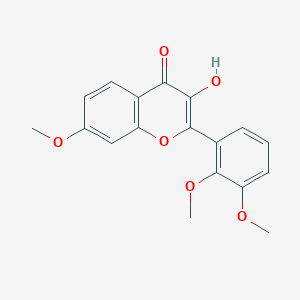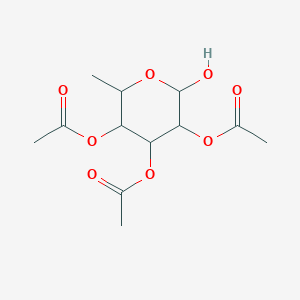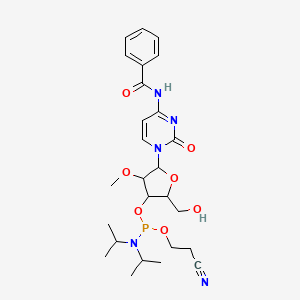
Oleanolic acid methyl ester; Virgaureagenin B methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oleanolic acid methyl ester can be synthesized through the methylation of oleanolic acid. One common method involves the use of diazomethane in an ether solution to methylate the carboxyl group of oleanolic acid . The reaction typically occurs at room temperature and results in the formation of the methyl ester derivative.
Industrial Production Methods
Industrial production of oleanolic acid methyl ester involves the extraction of oleanolic acid from plant sources, followed by its methylation. The extraction process often employs techniques such as solvent extraction and chromatography to isolate oleanolic acid from plant matrices . The methylation step is then carried out using diazomethane or other methylating agents under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oleanolic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the oleanolic acid methyl ester can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its role in inducing apoptosis in cancer cells and its anti-inflammatory properties.
Medicine: Investigated for its hepatoprotective effects and potential use in treating liver diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its therapeutic properties.
Mécanisme D'action
The mechanism of action of oleanolic acid methyl ester involves multiple pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells through the activation of caspases and the cleavage of poly-ADP-ribose polymerase (PARP).
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Hepatoprotective Effects: The compound protects liver cells by reducing oxidative stress and enhancing the activity of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
Oleanolic acid methyl ester can be compared with other similar triterpenoid compounds:
Ursolic Acid: Similar in structure and biological activity, but differs in the position of functional groups.
Betulinic Acid: Another triterpenoid with anticancer properties, but has a different mechanism of action.
Maslinic Acid: Shares similar hepatoprotective effects but has distinct structural differences.
These comparisons highlight the unique properties of oleanolic acid methyl ester, particularly its potent anti-inflammatory and hepatoprotective effects .
Propriétés
Formule moléculaire |
C31H50O3 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
methyl (4aS,6aS,6bR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21?,22?,23?,24?,28-,29+,30+,31-/m0/s1 |
Clé InChI |
BTXWOKJOAGWCSN-WHWRWJLKSA-N |
SMILES isomérique |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)


![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)




![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)

![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)

